molecular formula C10H13FN2O2 B14145126 2-(4-Fluorophenoxy)butanehydrazide CAS No. 590356-80-2

2-(4-Fluorophenoxy)butanehydrazide

Cat. No.: B14145126
CAS No.: 590356-80-2
M. Wt: 212.22 g/mol
InChI Key: WVLHCRGLYUGULN-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)butanehydrazide is an organic compound with the molecular formula C10H13FN2O2 It is characterized by the presence of a fluorophenoxy group attached to a butanehydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenoxy)butanehydrazide typically involves the reaction of 4-fluorophenol with butanehydrazide under specific conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the 4-fluorophenol, followed by nucleophilic substitution with butanehydrazide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenoxy)butanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenoxy group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-Fluorophenoxy)butanehydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenoxy)butanehydrazide involves its interaction with specific molecular targets. The fluorophenoxy group can engage in hydrogen bonding and hydrophobic interactions with proteins, while the butanehydrazide moiety can form covalent bonds with nucleophilic sites on enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenoxy)acetohydrazide
  • 2-(4-Fluorophenoxy)propanehydrazide
  • 2-(4-Fluorophenoxy)butylhydrazide

Uniqueness

2-(4-Fluorophenoxy)butanehydrazide is unique due to its specific combination of a fluorophenoxy group and a butanehydrazide backbone. This structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

CAS No.

590356-80-2

Molecular Formula

C10H13FN2O2

Molecular Weight

212.22 g/mol

IUPAC Name

2-(4-fluorophenoxy)butanehydrazide

InChI

InChI=1S/C10H13FN2O2/c1-2-9(10(14)13-12)15-8-5-3-7(11)4-6-8/h3-6,9H,2,12H2,1H3,(H,13,14)

InChI Key

WVLHCRGLYUGULN-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NN)OC1=CC=C(C=C1)F

Origin of Product

United States

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